SRSF3 Target Engagement vs. Pan-Splicing Inhibitors
SFI003 directly binds SRSF3 protein, establishing a specific molecular interaction that distinguishes it from broad-spectrum splicing modulators lacking SRSF3 selectivity. Molecular docking simulations demonstrate that SFI003 forms three hydrogen bonds with SRSF3 residues Ser5, Asp9, and Leu80, providing a structural basis for target engagement [1]. In contrast, pan-splicing inhibitors such as spliceosome-targeting agents exhibit no SRSF3-specific binding and produce global alternative splicing alterations that confound target-specific mechanistic studies .
| Evidence Dimension | SRSF3-specific binding interaction |
|---|---|
| Target Compound Data | Three hydrogen bonds at SRSF3 residues Ser5, Asp9, Leu80 |
| Comparator Or Baseline | Pan-splicing inhibitors (no SRSF3-specific binding; class-level inference) |
| Quantified Difference | SFI003: specific SRSF3 binding; comparator: no SRSF3 binding reported |
| Conditions | In silico molecular docking simulation |
Why This Matters
This target specificity enables mechanistic studies focused exclusively on SRSF3 signaling without confounding alternative splicing artifacts.
- [1] Zhang Y, Wang M, Meng F, et al. A novel SRSF3 inhibitor, SFI003, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis. Cell Death Discov. 2022;8(1):238, Figure 3C. View Source
